

M8891: A Potent and Selective Inhibitor of Methionine Aminopeptidase 2 (MetAP2)

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Compound of Interest

Compound Name: M8891

Cat. No.: B608796

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **M8891**, a reversible and selective small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2). **M8891**'s high selectivity for MetAP2 over its isoform, MetAP1, presents a significant advantage in targeted therapeutic development. This document outlines the quantitative data supporting this selectivity, details the experimental protocols used for its validation, and illustrates the relevant biological pathways.

Biochemical Selectivity and Potency

M8891 demonstrates potent inhibition of MetAP2 with an IC₅₀ value of 54 nM.^{[1][2]} In contrast, it exhibits negligible activity against MetAP1, with a reported IC₅₀ greater than 10 μM.^{[1][2][3]} This represents a selectivity of over 185-fold for MetAP2, highlighting **M8891** as a highly specific inhibitor. The binding affinity (K_i) of **M8891** for MetAP2 has been determined to be 4.33 nM.^[1]

Enzyme	M8891 IC ₅₀	Reference
Human MetAP2	54 nM	^{[1][2]}
Human MetAP1	> 10 μM	^{[1][2][3]}

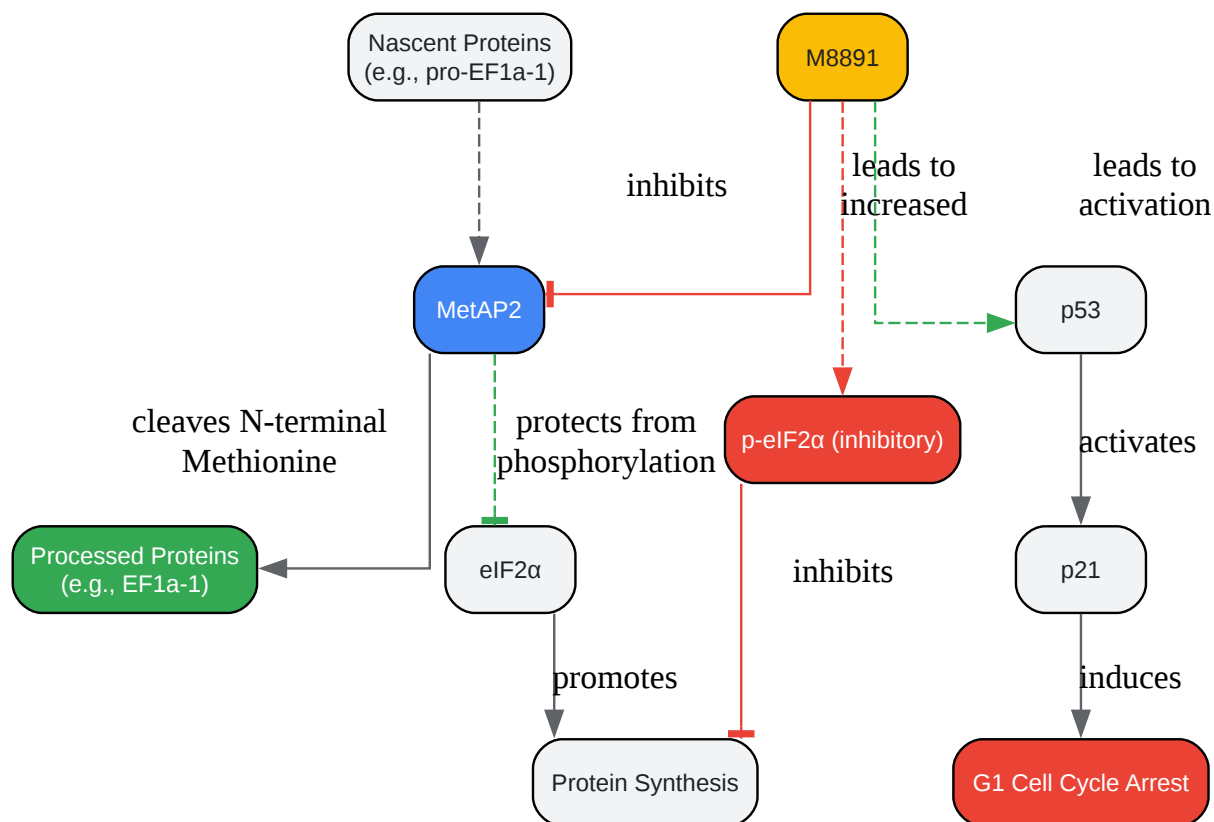
Cellular Activity

The selective inhibition of MetAP2 by **M8891** translates to potent anti-proliferative effects in endothelial cells, a key process in angiogenesis. In Human Umbilical Vein Endothelial Cells (HUVECs), **M8891** inhibits proliferation with an IC50 of 20 nM.[\[1\]](#) The anti-angiogenic and anti-tumor activity of **M8891** has been demonstrated in various preclinical models.[\[1\]](#)[\[3\]](#)

Cell-Based Assay	M8891 IC50	Reference
HUVEC Proliferation	20 nM	[1]

Signaling Pathways and Mechanism of Action

Methionine aminopeptidases are responsible for cleaving the N-terminal methionine from nascent proteins. While MetAP1 and MetAP2 have overlapping substrate specificities, MetAP2 possesses unique roles in cellular signaling. Inhibition of MetAP2 by **M8891** has been shown to trigger the activation of the tumor suppressor p53 and its downstream target p21, leading to cell cycle arrest in the G1 phase.[\[4\]](#)[\[5\]](#) Furthermore, MetAP2 is known to associate with the eukaryotic initiation factor 2 alpha (eIF2 α), protecting it from inhibitory phosphorylation.[\[6\]](#) By inhibiting MetAP2, **M8891** can disrupt this interaction, leading to increased eIF2 α phosphorylation and a subsequent reduction in global protein synthesis. A key pharmacodynamic biomarker for **M8891** activity is the accumulation of the unprocessed, methionylated form of the translation elongation factor 1-alpha-1 (EF1a-1), a newly identified substrate of MetAP2.[\[4\]](#)[\[7\]](#)



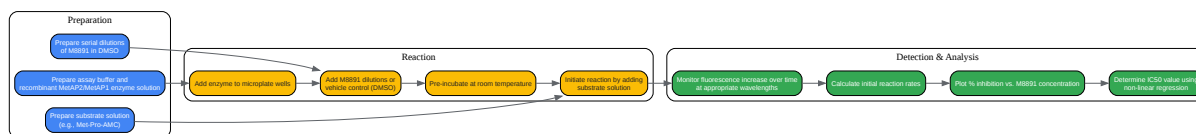
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M8891 mechanism of action.

Experimental Protocols

Biochemical MetAP2 Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of **M8891** against MetAP2.



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Biochemical assay workflow.

Materials:

- Recombinant human MetAP2 or MetAP1 enzyme
- **M8891**
- Fluorogenic peptide substrate (e.g., Met-Pro-AMC)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂, 0.01% Triton X-100)
- DMSO
- Microplate reader capable of fluorescence detection

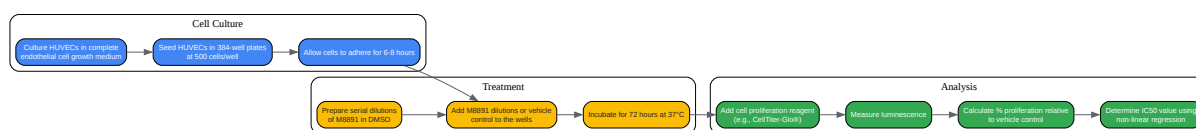
Procedure:

- Prepare a serial dilution of **M8891** in DMSO.
- In a microplate, add the assay buffer.
- Add the **M8891** dilution or DMSO (vehicle control) to the respective wells.

- Add the recombinant MetAP enzyme to all wells.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
- Calculate the initial reaction rates from the linear phase of the fluorescence curve.
- Determine the percent inhibition for each **M8891** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **M8891** concentration and fit the data using a non-linear regression model to calculate the IC50 value.

HUVEC Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of **M8891** on HUVECs. [\[4\]](#)



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HUVEC proliferation assay workflow.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Complete Endothelial Cell Growth Medium
- **M8891**
- DMSO
- 384-well plates
- Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Culture HUVECs in complete endothelial cell growth medium.
- Seed 500 HUVECs per well in a 384-well plate and allow them to adhere for 6-8 hours at 37°C.^[4]
- Prepare a serial dilution of **M8891** in DMSO.
- Add the diluted **M8891** or DMSO (vehicle control) to the wells.
- Incubate the plates for 72 hours at 37°C.^[4]
- Add a cell proliferation reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell proliferation relative to the vehicle control.
- Plot the percentage of proliferation against the logarithm of the **M8891** concentration and fit the data using a non-linear regression model to determine the IC50 value.

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